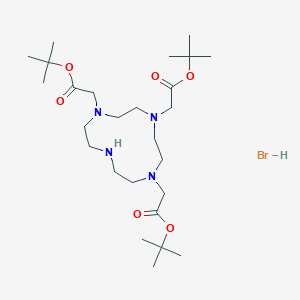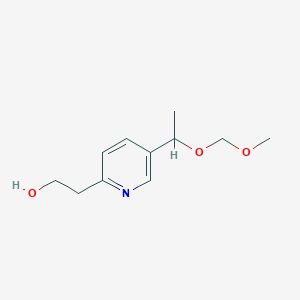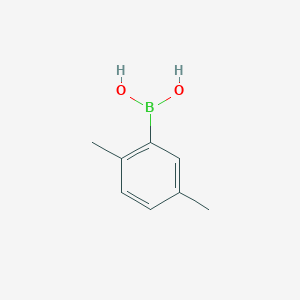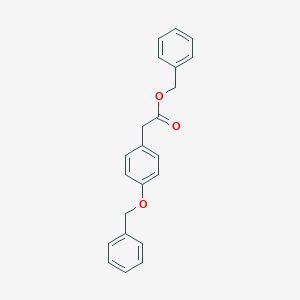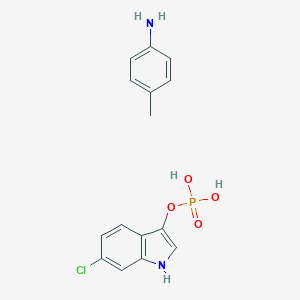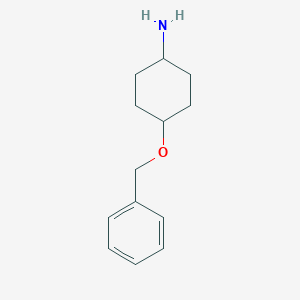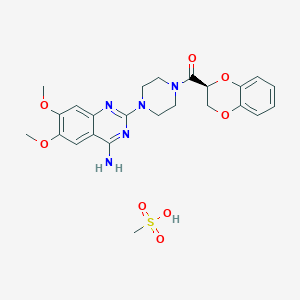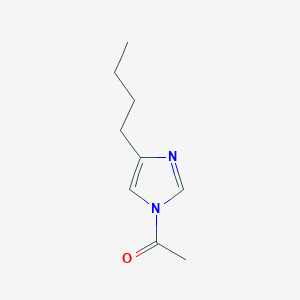
1-(4-Butyl-1H-imidazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Butyl-1H-imidazol-1-yl)ethanone, also known as BIE, is a chemical compound that belongs to the class of imidazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry.
Mecanismo De Acción
The exact mechanism of action of 1-(4-Butyl-1H-imidazol-1-yl)ethanone is not well understood. However, it is believed to act on the GABA(A) receptors in the brain, which are responsible for regulating the activity of neurotransmitters such as GABA. It is thought to enhance the activity of GABA, which leads to its anxiolytic and sedative effects.
Efectos Bioquímicos Y Fisiológicos
1-(4-Butyl-1H-imidazol-1-yl)ethanone has been shown to have several biochemical and physiological effects. In animal studies, it has been found to exhibit anticonvulsant, anxiolytic, and sedative properties. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Furthermore, it has been shown to enhance the activity of GABA(A) receptors in the brain, which leads to its anxiolytic and sedative effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-Butyl-1H-imidazol-1-yl)ethanone in lab experiments is its well-established synthesis method, which yields the desired product in good yields and purity. Furthermore, it has been extensively studied for its potential applications in various fields, which makes it a valuable tool for scientific research. However, one of the limitations of using this compound is its potential side effects, which may affect the results of lab experiments.
Direcciones Futuras
There are several future directions for the study of 1-(4-Butyl-1H-imidazol-1-yl)ethanone. One potential direction is the further investigation of its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is the development of new drugs based on the structure of this compound. Furthermore, the study of its mechanism of action and its effects on GABA(A) receptors may lead to the development of new drugs for the treatment of anxiety and other neurological disorders.
Conclusion:
In conclusion, 1-(4-Butyl-1H-imidazol-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. Its well-established synthesis method, extensive scientific research application, and potential future directions make it a valuable tool for scientific research. However, further studies are needed to fully understand its mechanism of action and its potential side effects.
Métodos De Síntesis
1-(4-Butyl-1H-imidazol-1-yl)ethanone can be synthesized by the reaction of 4-butyl-1H-imidazole and ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction yields the desired product in good yields and purity. The synthesis of this compound has been well established, and it is readily available for scientific research.
Aplicaciones Científicas De Investigación
1-(4-Butyl-1H-imidazol-1-yl)ethanone has been extensively studied for its potential applications in various fields. In pharmacology, it has been shown to exhibit anticonvulsant, anxiolytic, and sedative properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In biochemistry, it has been used as a tool to study the function of GABA(A) receptors. Furthermore, it has been studied for its potential use in the development of new drugs.
Propiedades
Número CAS |
155092-17-4 |
|---|---|
Nombre del producto |
1-(4-Butyl-1H-imidazol-1-yl)ethanone |
Fórmula molecular |
C9H14N2O |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
1-(4-butylimidazol-1-yl)ethanone |
InChI |
InChI=1S/C9H14N2O/c1-3-4-5-9-6-11(7-10-9)8(2)12/h6-7H,3-5H2,1-2H3 |
Clave InChI |
HKPDNTYOYJJGDQ-UHFFFAOYSA-N |
SMILES |
CCCCC1=CN(C=N1)C(=O)C |
SMILES canónico |
CCCCC1=CN(C=N1)C(=O)C |
Sinónimos |
1H-Imidazole, 1-acetyl-4-butyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



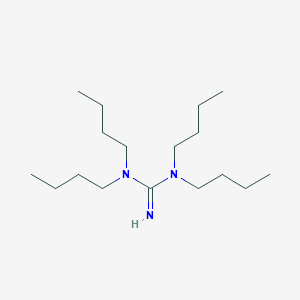
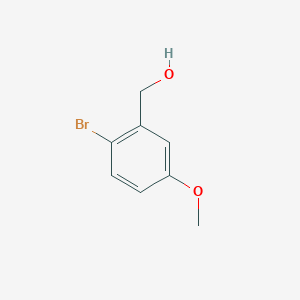
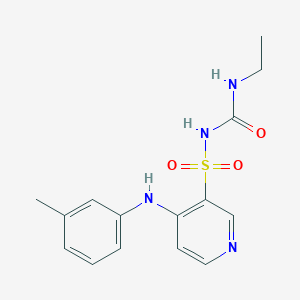
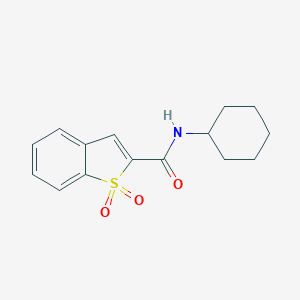
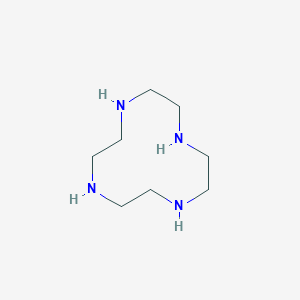
![2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol](/img/structure/B123706.png)
